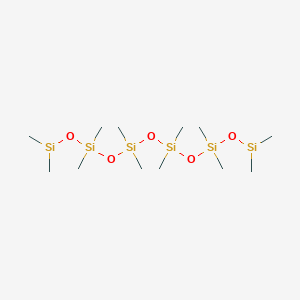
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
概要
説明
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: is a chemical compound with the molecular formula C12H38O5Si6 . It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its twelve methyl groups attached to a hexasiloxane backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. The process typically involves the following steps:
Hydrolysis: Chlorosilanes such as dimethyldichlorosilane are hydrolyzed in the presence of water to form silanols.
Condensation: The silanols then undergo condensation reactions to form siloxane bonds, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rates and yields. Common catalysts include acids or bases that facilitate the hydrolysis and condensation processes. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Functionalized siloxanes with various substituents.
科学的研究の応用
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, lubricants, and coatings.
作用機序
The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form stable interactions with other molecules. Its methyl groups contribute to its hydrophobic nature, making it useful in applications where water repellency is desired. The compound can also undergo chemical modifications to introduce functional groups that interact with specific biological targets.
類似化合物との比較
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Comparison: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane is unique due to its specific number of silicon and oxygen atoms, as well as its twelve methyl groups. This structure provides it with distinct chemical properties, such as higher hydrophobicity and stability compared to similar compounds with fewer methyl groups or different siloxane chain lengths. Its unique structure makes it particularly suitable for applications requiring high stability and hydrophobicity.
特性
InChI |
InChI=1S/C12H36O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKNMVFSMYBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880645 | |
| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-82-4 | |
| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane interact with β-cyclodextrin to create a material capable of enantiomeric separation?
A1: In the study by [], this compound, bearing Si-H functions at each end, reacts with a specifically synthesized derivative of β-cyclodextrin (6A,6B-Bis-O-[p-(allyloxy)phenyl]per-O-methyl-β-cyclodextrin) through a platinum-catalyzed reaction. This reaction forms a hexasiloxane-β-cyclodextrin copolymer. The resulting copolymer, when coated onto fused silica capillary columns, acts as a stationary phase in gas chromatography. The presence of the chiral β-cyclodextrin units within the copolymer structure enables the separation of enantiomers. The specific interactions responsible for chiral discrimination arise from the ability of the β-cyclodextrin cavity to selectively bind one enantiomer over the other based on differences in their three-dimensional shapes and functional group arrangements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


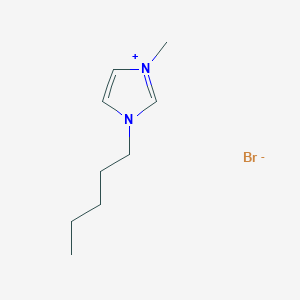
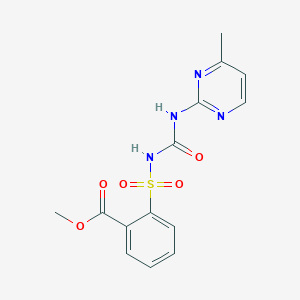
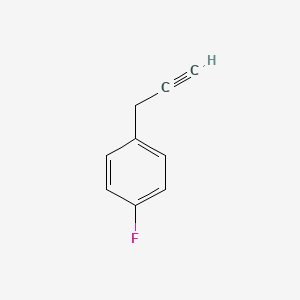
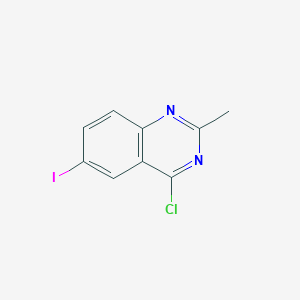

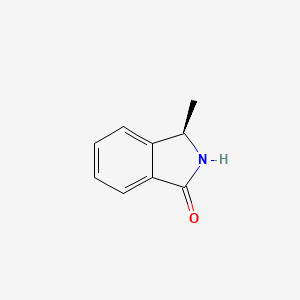
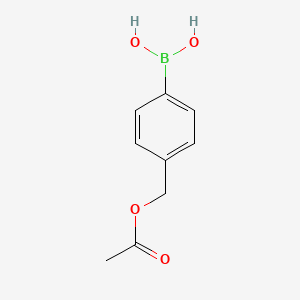
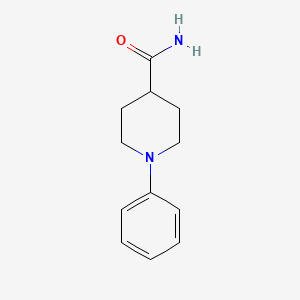
![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
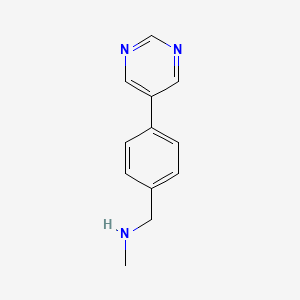


![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)
